Moringin

Vue d'ensemble

Description

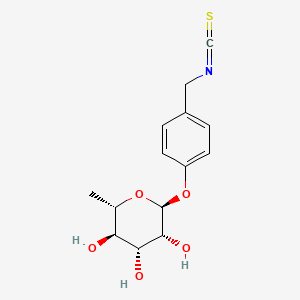

La moringine, également connue sous le nom de 4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate, est un isothiocyanate stable dérivé de la plante Moringa oleifera. Cette plante tropicale, souvent appelée « arbre miracle », est largement utilisée en médecine traditionnelle et comme complément alimentaire. La moringine est connue pour ses propriétés bioactives, notamment ses effets hypoglycémiques, antimicrobiens, anticancéreux et analgésiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La moringine est généralement obtenue par conversion enzymatique de son précurseur glucosinolate, la glucomoringine. Le processus implique l’enzyme myrosinase, qui catalyse l’hydrolyse de la glucomoringine pour produire de la moringine. Cette réaction peut être réalisée dans des conditions douces, souvent à température ambiante et à pH neutre .

Méthodes de production industrielle : La production industrielle de moringine implique l’extraction de la glucomoringine des feuilles ou des graines de Moringa oleifera, suivie d’une conversion enzymatique. Le processus d’extraction utilise des solvants de polarité croissante, tels que l’hexane, l’éther diéthylique, le dichlorométhane et l’éthanol, pour obtenir différents extraits. L’extrait riche en glucomoringine est ensuite traité avec de la myrosinase pour produire de la moringine .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis of Glucomoringin to this compound

This compound is synthesized via myrosinase-catalyzed hydrolysis of its glucosinolate precursor, glucothis compound (4-(α-L-rhamnopyranosyloxy)benzyl glucosinolate). This reaction occurs in plant tissues upon cellular damage, releasing this compound and glucose:

-

Mechanism : Hydrolysis involves cleavage of the thioglucose bond, followed by a Lossen rearrangement to form the isothiocyanate group .

-

Structural Confirmation :

Reaction with Cysteine and Hydrogen Sulfide (H2_22S) Release

This compound reacts with cysteine via nucleophilic attack, forming adducts that release HS through intramolecular cyclization :

-

Key Steps :

-

Product Distribution :

Pathway Major Products HS Yield Cyclization Raphanusamic Acid, Organic Amine Low Direct Decomposition HS, Dihydrothiazole Derivatives High

This compound releases HS more slowly than benzyl isothiocyanate, correlating with its higher cytotoxicity (IC = 9.2 µg/mL in HeLa cells) .

Interaction with TRPA1 Ion Channels

This compound activates the transient receptor potential ankyrin 1 (TRPA1) channel through covalent modification of cysteine residues :

-

Key Findings :

-

Desensitization : Pre-incubation with this compound (50 µM) completely inhibits subsequent AITC-induced TRPA1 activation .

Oxidative and Metabolic Reactions

This compound’s isothiocyanate group participates in redox reactions, influencing its antimicrobial and anticancer effects:

Stability and Degradation

This compound exhibits greater stability than volatile isothiocyanates (e.g., AITC) due to its rhamnose moiety :

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Properties

Moringin has been extensively studied for its anticancer effects. Research indicates that it inhibits the proliferation of various cancer cell lines and induces apoptosis. For instance, one study found that this compound effectively reduced the viability of cancer cells and modulated several signaling pathways involved in tumor growth and metastasis .

1.2 Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases. In vitro studies have demonstrated that this compound can reduce inflammation markers in various cell types .

1.3 Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities. It has been shown to promote differentiation in stem cells towards neuronal lineages, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . this compound treatment has been linked to improved neuronal survival and function under stress conditions, indicating its role in neuroprotection.

Microbiological Applications

2.1 Antimicrobial Activity

This compound exhibits strong antimicrobial properties against various pathogens, including bacteria and fungi. A study reported that this compound effectively inhibited Listeria monocytogenes with a minimum inhibitory concentration (MIC) of 400 μM, demonstrating its potential as a natural antimicrobial agent . The mechanism involves damaging the cell wall integrity and disrupting metabolic processes within microbial cells.

2.2 Mechanism of Action

The antimicrobial action of this compound is attributed to its ability to induce oxidative stress and interfere with energy metabolism in bacteria. Transcriptomic analyses revealed significant alterations in gene expression related to cell wall biosynthesis and oxidative stress response upon this compound treatment .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

La moringine exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Canal ionique TRPA1 : La moringine est un agoniste puissant du canal ionique TRPA1, qui est impliqué dans la fonction nociceptive et les états douloureux.

Voie de signalisation JAK/STAT : La moringine inhibe la voie de signalisation JAK/STAT, qui est fréquemment surexprimée dans le cancer et les troubles immunitaires.

Stress oxydatif : La moringine induit un stress oxydatif dans les cellules bactériennes, conduisant à la mort cellulaire.

Comparaison Avec Des Composés Similaires

La moringine est comparée à d’autres isothiocyanates, tels que le sulforaphane, qui se trouve dans les légumes crucifères. Les deux composés possèdent des propriétés chimiopréventives et médicinales, mais la moringine a montré un effet inhibiteur plus puissant sur certaines voies de signalisation, telles que la voie JAK/STAT .

Composés similaires :

Sulforaphane : Trouvé dans les légumes crucifères, connu pour ses propriétés anticancéreuses.

Isothiocyanate d’allyle : Trouvé dans la moutarde et le raifort, connu pour ses propriétés antimicrobiennes.

Isothiocyanate de phénéthyle : Trouvé dans le cresson, connu pour ses propriétés anticancéreuses.

La moringine se distingue par sa combinaison unique de propriétés bioactives et ses effets puissants sur des cibles moléculaires spécifiques, ce qui en fait un composé précieux pour la recherche et les applications futures.

Propriétés

IUPAC Name |

2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZIHHJTZPNRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73255-40-0 | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.